molecular formula C7H16Cl2F2N2 B6198362 (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride CAS No. 2679950-10-6

(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride

Cat. No.: B6198362
CAS No.: 2679950-10-6
M. Wt: 237.1
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Description

(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,2-difluoroethyl group and a methyl group. The compound is typically encountered in its dihydrochloride salt form, which enhances its solubility in water and stability for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride generally involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine and 2,2-difluoroethyl bromide.

    Alkylation Reaction: Piperazine undergoes alkylation with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Methylation: The intermediate product is then methylated using methyl iodide or a similar methylating agent under basic conditions.

    Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include alcohols or ketones depending on the specific oxidizing agent and conditions.

    Reduction: The primary product is the ethyl-substituted piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its difluoroethyl group can enhance binding affinity and selectivity towards specific proteins or enzymes, making it a valuable tool in drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting neurological or metabolic disorders.

Industry

Industrially, the compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of herbicides and insecticides.

Mechanism of Action

The mechanism of action of (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(2,2-difluoroethyl)-2-ethylpiperazine dihydrochloride
  • (2R)-1-(2,2-difluoroethyl)-2-phenylpiperazine dihydrochloride
  • (2R)-1-(2,2-difluoroethyl)-2-isopropylpiperazine dihydrochloride

Uniqueness

Compared to similar compounds, (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is unique due to its specific substitution pattern. The presence of both a difluoroethyl group and a methyl group on the piperazine ring imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

2679950-10-6

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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